molecular formula C7H10NNaO3 B12667043 Methyl 4-oxopiperidine-3-carboxylate, sodium salt CAS No. 84473-62-1

Methyl 4-oxopiperidine-3-carboxylate, sodium salt

Cat. No.: B12667043
CAS No.: 84473-62-1
M. Wt: 179.15 g/mol
InChI Key: LJTOGSJUMIMKIQ-UHFFFAOYSA-N
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Description

Methyl 4-oxopiperidine-3-carboxylate, sodium salt is an organic compound with the molecular formula C7H10NNaO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxopiperidine-3-carboxylate, sodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate, followed by oxidation to introduce the keto group at the 4-position. The sodium salt form is obtained by neutralizing the resulting acid with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process starts with the esterification of piperidine-3-carboxylic acid with methanol, followed by oxidation and neutralization steps. The final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and various functionalized piperidine derivatives .

Scientific Research Applications

Methyl 4-oxopiperidine-3-carboxylate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which lead to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 4-Piperidone monohydrate hydrochloride

Uniqueness

Methyl 4-oxopiperidine-3-carboxylate, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain reactions compared to its hydrochloride or free acid counterparts. This property makes it particularly useful in aqueous-phase reactions and biological studies .

Properties

CAS No.

84473-62-1

Molecular Formula

C7H10NNaO3

Molecular Weight

179.15 g/mol

IUPAC Name

sodium;methyl 4-oxopiperidin-1-ide-3-carboxylate

InChI

InChI=1S/C7H10NO3.Na/c1-11-7(10)5-4-8-3-2-6(5)9;/h5H,2-4H2,1H3;/q-1;+1

InChI Key

LJTOGSJUMIMKIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[N-]CCC1=O.[Na+]

Origin of Product

United States

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